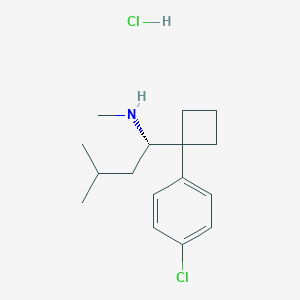

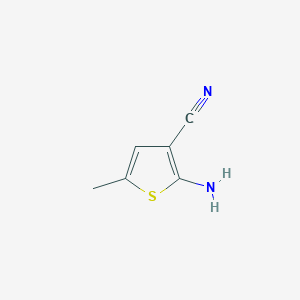

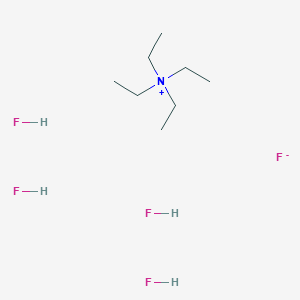

![molecular formula C14H9Br2N B129259 4'-(二溴甲基)-[1,1'-联苯]-2-碳腈 CAS No. 209911-63-7](/img/structure/B129259.png)

4'-(二溴甲基)-[1,1'-联苯]-2-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

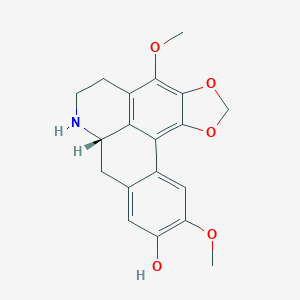

The compound of interest, 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a derivative of biphenyl carbonitrile, which is a class of compounds that have been extensively studied due to their interesting properties and potential applications. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for a certain degree of rotation and affects the molecule's physical and chemical properties. The addition of a dibromomethyl group and a carbonitrile group to the biphenyl core can significantly alter these properties and provide unique reactivity patterns .

Synthesis Analysis

The synthesis of biphenyl derivatives can be achieved through various methods. For instance, biphenyl-4-carbonitrile can be synthesized from biphenyl-4-carboxamide using dehydrating agents such as thionyl chloride in different solvents like dimethylformamide (DMF) or dichloroethane. The reaction conditions, such as temperature and reaction time, play a crucial role in the yield of the desired product . Although the specific synthesis of 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile is not detailed in the provided papers, similar synthetic strategies could be employed, with additional steps for the introduction of the dibromomethyl group.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives has been studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure and vibrational modes of 4'-methylbiphenyl-2-carbonitrile have been analyzed using FT-IR, FT-Raman, and XRD, revealing the dihedral angle between the benzene rings and the presence of weak intermolecular interactions . These techniques could similarly be applied to analyze the molecular structure of 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, providing insights into its geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of biphenyl carbonitriles can be influenced by substituents on the biphenyl core. For instance, the electrochemical reduction of 4'-bromomethylbiphenyl-2-carbonitrile has been studied, showing the cleavage of the carbon-bromine bond and the formation of a radical anion as an intermediate . This suggests that the dibromomethyl group in 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile could undergo similar reductive cleavage, potentially leading to interesting radical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carbonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as carbonitrile can affect the molecule's dipole moment, polarizability, and hyperpolarizability, indicating potential applications in nonlinear optics . The addition of dibromomethyl groups would further modify these properties, possibly enhancing the molecule's reactivity and suitability for specific applications. The crystal packing, intermolecular interactions, and electronic properties such as HOMO and LUMO energies are also critical factors that determine the compound's behavior in solid-state and solution .

科学研究应用

Application Summary

“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is a chemical compound that has been used in the synthesis of biphenyl and dibenzofuran derivatives . These derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .

Methods of Application

The biphenyl and dibenzofuran derivatives were synthesized using Suzuki-coupling and demethylation reactions . The yields from these reactions were moderate to excellent, ranging from 51% to 94% .

Results or Outcomes

Eleven of the synthesized compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

Pharmaceutical Chemistry

Application Summary

“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is used as an impurity in the production of Valsartan , a medication used to treat high blood pressure and heart failure.

Methods of Application

This compound is used in the synthesis of Valsartan . The specific methods of application or experimental procedures are proprietary to the pharmaceutical companies that manufacture Valsartan.

Results or Outcomes

Organic Chemistry

Application Summary

“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” can be used to synthesize "4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester" , a compound used in various organic chemistry reactions.

Results or Outcomes

The use of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” in the synthesis of “4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester” can lead to a variety of outcomes, depending on the specific reaction conditions and other reactants used .

Telmisartan Synthesis

Application Summary

“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is used as an impurity in the production of Telmisartan , a medication used to treat high blood pressure and heart failure.

Methods of Application

This compound is used in the synthesis of Telmisartan . The specific methods of application or experimental procedures are proprietary to the pharmaceutical companies that manufacture Telmisartan.

Results or Outcomes

Synthesis of 4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester

Application Summary

“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” can be used to synthesize "4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester" , a compound used in various organic chemistry reactions.

Results or Outcomes

The use of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” in the synthesis of “4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester” can lead to a variety of outcomes, depending on the specific reaction conditions and other reactants used .

未来方向

The future directions of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” could involve its use in the synthesis of new pharmaceuticals or biologically active substances. Imidazole and benzimidazole rings, which are structurally similar to biphenyl, are widely explored and utilized by the pharmaceutical industry for drug discovery .

属性

IUPAC Name |

2-[4-(dibromomethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOGXCVQPLGLLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455217 |

Source

|

| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile | |

CAS RN |

209911-63-7 |

Source

|

| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

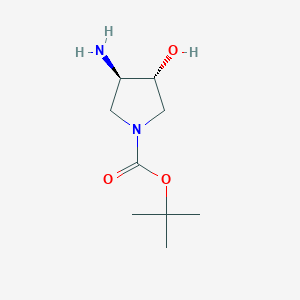

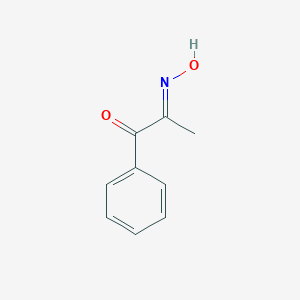

![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)